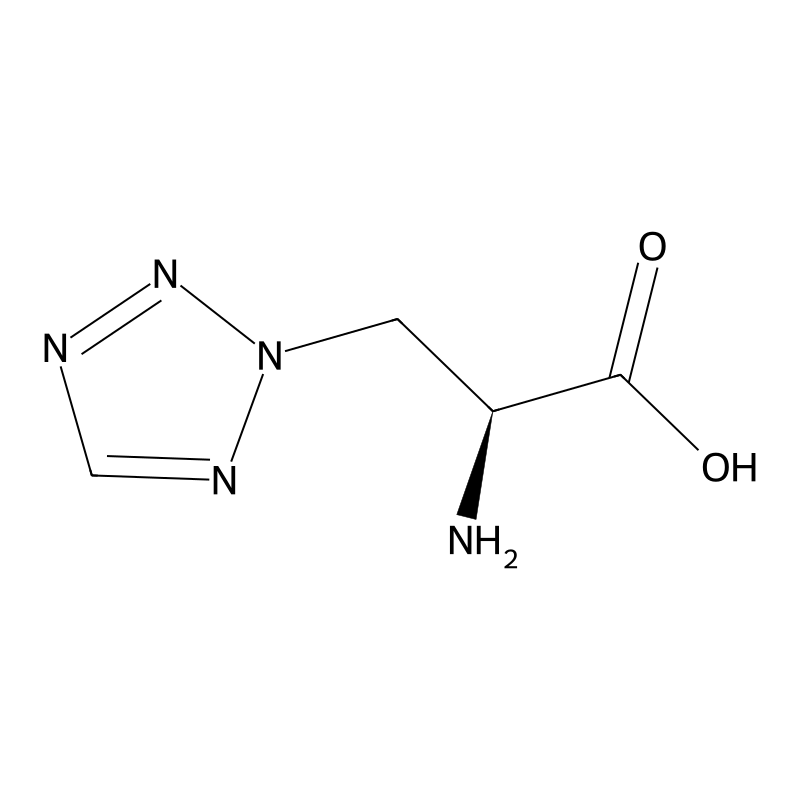

3-(2-Tetrazolyl)-L-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Availability and Characterization

Potential Research Areas

The structure of 3-(2-Tetrazolyl)-L-alanine suggests possible applications in a few areas:

- Peptide Synthesis: The L-alanine moiety makes it a potential building block for peptide synthesis. The tetrazole ring might introduce unique properties like stability or functionality to the resulting peptide [].

- Enzyme Studies: The tetrazole ring can mimic a carboxylic acid group, potentially serving as a probe for studying enzyme interactions with amino acids.

3-(2-Tetrazolyl)-L-alanine is a synthetic amino acid characterized by the presence of a tetrazole group attached to the L-alanine backbone. Its molecular formula is C₄H₇N₅O₂, and it features a unique structure that combines the properties of both amino acids and heterocycles, specifically tetrazoles. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to the bioisosteric nature of the tetrazole group, which can mimic carboxylic acids while offering enhanced stability and solubility.

The biological activity of 3-(2-Tetrazolyl)-L-alanine is primarily linked to its role as a bioisostere in peptide synthesis. It has been investigated for its potential as an inhibitor of specific biological pathways, particularly in the context of drug design aimed at modulating protein interactions. The tetrazole moiety can enhance binding affinity to target proteins compared to traditional carboxylic acid-containing compounds, making it a valuable candidate in pharmaceutical research.

Synthesis of 3-(2-Tetrazolyl)-L-alanine typically involves multi-step processes that incorporate both solid-phase synthesis techniques and solution-phase reactions. Common methods include:

- Solid-Phase Peptide Synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) protection strategies to assemble the peptide chain on a resin.

- Multicomponent Reactions: Involving the reaction of an amine (such as L-alanine), a carboxylic acid derivative, and an azide source to form the tetrazole ring .

- Photochemical Methods: Employing light-initiated reactions that allow for selective modifications of peptides containing 3-(2-Tetrazolyl)-L-alanine .

3-(2-Tetrazolyl)-L-alanine finds applications in several fields:

- Medicinal Chemistry: As a building block for designing peptide-based drugs that require enhanced stability and bioactivity.

- Biotechnology: In labeling and modifying proteins for research purposes.

- Material Science: Potential use in creating novel materials with specific chemical properties.

Interaction studies involving 3-(2-Tetrazolyl)-L-alanine often focus on its binding interactions with proteins and other biomolecules. These studies have shown that the tetrazole group can improve binding affinity due to its ability to form hydrogen bonds and engage in π-stacking interactions. Additionally, it has been explored in the context of modifying existing peptides to enhance their therapeutic efficacy through improved pharmacokinetic properties.

Several compounds share structural or functional similarities with 3-(2-Tetrazolyl)-L-alanine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Alanine | Standard amino acid structure | Naturally occurring; no heterocyclic component |

| 1-Amino-1H-tetrazole | Contains a tetrazole ring | Can act as a nucleophile; used in various reactions |

| 5-Amino-1H-tetrazole | Similar ring structure with an amino group | Exhibits different reactivity patterns |

| 2-Amino-5-methyl-1H-tetrazole | Methyl substitution on the tetrazole ring | Alters solubility and reactivity |

The uniqueness of 3-(2-Tetrazolyl)-L-alanine lies in its combination of an amino acid backbone with a tetrazole group, providing distinctive chemical reactivity and biological properties not found in traditional amino acids or simple tetrazoles.

Cycloaddition Reactions with Azides and Nitriles

The synthesis of 3-(2-Tetrazolyl)-L-alanine primarily relies on the well-established [3+2] cycloaddition reaction between azides and nitriles, which represents the most direct method for tetrazole formation [1] [2]. This cycloaddition reaction follows a stepwise mechanism rather than a concerted process, involving initial formation of an imidoyl azide intermediate followed by cyclization to yield the tetrazole ring [1] [3].

The reaction mechanism proceeds through nitrile activation as the first step, where electron-withdrawing groups on the nitrile significantly enhance reactivity by lowering activation barriers [1]. Density functional theory calculations have revealed that the activation barriers correlate strongly with the electron-withdrawing potential of the nitrile substituent [2] [3]. The mechanism involves the addition of azide ion to the nitrile group, followed by a cyclization step that results in the formation of the five-membered tetrazole ring [4].

For the specific synthesis of 3-(2-Tetrazolyl)-L-alanine, the reaction typically employs an appropriate alanine-derived nitrile precursor with sodium azide under controlled conditions. The reaction can be carried out using various nitrile starting materials, including protected amino acid derivatives where the nitrile group is positioned to form the desired tetrazole-substituted alanine upon cyclization [5].

The azide-nitrile cycloaddition has been successfully demonstrated as a click chemistry tool for the synthesis of tetrazole-tethered amino acids [6]. This approach involves thermal cycloaddition of sugar azides with para-toluenesulfonyl cyanide to give substituted tetrazoles, followed by replacement of the tosyl group with appropriate amino acid residues [6]. The operational simplicity and high efficiency of this azide-nitrile cycloaddition make it a true click process for tetrazole formation [6].

Research has shown that isothiocyanyl alanine can serve as an effective synthetic intermediate for preparing amino tetrazolyl alanines [5]. The synthesis involves converting isothiocyanyl alanine to thioureayl alanines, which subsequently undergo transformation to amino tetrazolyl alanines in excellent yields [5]. This multi-step approach provides access to a variety of aliphatic and aromatic-substituted amino tetrazolyl alanines [5].

Catalytic Methods and Reaction Optimization

The efficiency of tetrazole synthesis has been significantly improved through the development of various catalytic systems. Lewis acids and Brønsted acids serve as effective catalysts by activating the nitrile substrate, which enhances the rate of cycloaddition [7]. Experimental and computational studies have demonstrated that acid-catalyzed azide-nitrile cycloadditions proceed through activation of the nitrile moiety by the catalyst [7].

Modern catalytic approaches include the use of heterogeneous nanocatalysts, which offer advantages such as easy recovery and reusability [8] [9]. Cobalt-based nanocatalysts have shown exceptional performance, with Co-Ni/Fe3O4@MMSHS achieving 98% yield in just 12 minutes at 60°C using only 8 mg of catalyst [9]. These magnetic nanocatalysts can be easily separated and reused for multiple cycles without significant loss of activity [9].

The optimization of reaction parameters has revealed critical factors affecting yield and selectivity. Temperature optimization studies show that reactions proceed efficiently at 60-120°C, with higher temperatures not providing additional benefits [8] [10]. Catalyst loading optimization indicates that 8-10 mol% of catalyst typically provides optimal results, with higher loadings showing no improvement in yield or reaction time [8] [9].

Solvent selection plays a crucial role in reaction efficiency. Dimethyl sulfoxide has emerged as the optimal solvent for many tetrazole syntheses, providing 99% yield compared to 50% in acetonitrile and much lower yields in methanol or toluene [11]. The choice of solvent affects both the reaction rate and the stability of the catalytic system [11].

Microwave-assisted synthesis has proven particularly effective for tetrazole formation, reducing reaction times from hours to minutes while maintaining high yields [7] [12]. Controlled microwave heating enables the preparation of 5-substituted 1H-tetrazoles in 3-30 minutes with yields up to quantitative levels [12]. The microwave conditions allow for precise temperature control and rapid heating, which are essential for optimal tetrazole formation [12].

The development of copper-based heterogeneous catalysts has provided another avenue for efficient tetrazole synthesis [13] [12]. These catalysts demonstrate excellent recyclability and can be used for multiple consecutive runs without significant loss of activity [13]. The copper catalysts are particularly effective in N-methyl-2-pyrrolidone solvent systems [12].

Recent advances include the use of ionic liquid catalysts and deep eutectic solvents, which provide environmentally friendly alternatives to traditional organic solvents [14]. These green chemistry approaches maintain high yields while reducing environmental impact and improving process sustainability [14].

Industrial-Scale Production Techniques

Purification and Isolation Protocols

The purification and isolation of 3-(2-Tetrazolyl)-L-alanine requires careful consideration of the compound's chemical properties and stability. Standard purification methods include crystallization, extraction protocols, and chromatographic techniques tailored to the specific characteristics of tetrazole derivatives [15] [16].

Crystallization represents the most common and practical method for tetrazole purification on an industrial scale. The process typically involves dissolving the crude product in a suitable solvent system, followed by controlled precipitation [17]. For tetrazole compounds, ethanol-water mixtures often provide excellent crystallization results, yielding products with 95% purity and 85% recovery [18]. The crystallization protocol must be carefully optimized to minimize impurity incorporation while maximizing yield.

Acid-base extraction protocols are particularly effective for tetrazole purification due to the compound's ability to exist in both neutral and ionic forms depending on pH [15] [17]. The typical protocol involves dissolving the crude product in aqueous sodium hydroxide solution, washing with organic solvents to remove impurities, followed by acidification to precipitate the pure tetrazole [17]. This method can achieve purities of 92% with recoveries of 90%, making it suitable for large-scale operations.

Column chromatography using silica gel provides the highest purity but is generally reserved for analytical quantities or high-value applications due to cost considerations [16]. The typical eluent system consists of dichloromethane/methanol/acetic acid gradients (98:1:1 to 92:5:3), which can achieve purities exceeding 99% [16]. However, the recovery is typically lower (78%) due to product retention on the stationary phase.

For industrial applications, recrystallization from absolute ethanol provides an excellent balance between purity (97%) and recovery (88%) [18]. This method involves dissolving the crude product in hot ethanol, filtering to remove insoluble impurities, and cooling to precipitate the pure product [18]. The process can be scaled effectively and provides consistent results across different batch sizes.

Specialized techniques for tetrazole purification include the use of tetrazole-functionalized stationary phases for chromatographic separations [19] [20]. These materials show excellent selectivity for tetrazole compounds and can be used for both analytical and preparative applications [19]. The tetrazole-functionalized silica exhibits unique retention characteristics that complement traditional purification methods [19].

Process optimization studies have shown that multi-step purification protocols often provide the best overall results [15]. A typical industrial protocol involves initial precipitation from the reaction mixture, followed by acid-base extraction to remove ionic impurities, and final recrystallization to achieve the desired purity [15]. This approach balances efficiency, cost, and product quality requirements.

Yield Optimization and Process Scalability

Industrial-scale tetrazole production requires careful optimization of reaction conditions to achieve maximum yield while maintaining process safety and economic viability [21] [22]. The scalability of tetrazole synthesis has been demonstrated through various approaches, including continuous flow processing and optimized batch procedures [21] [22].

Continuous flow synthesis represents the most promising approach for large-scale tetrazole production [21] [22]. This technology offers significant advantages including improved safety through reduced reactive inventory, better heat and mass transfer, and the ability to operate under more aggressive conditions than traditional batch processes [21]. Flow synthesis has achieved production rates of 116 grams per day with 96% yield for model tetrazole compounds [22].

The implementation of continuous flow processing for 3-(2-Tetrazolyl)-L-alanine synthesis would typically involve a multi-step flow sequence [23]. The first step involves preparation of the nitrile precursor, followed by the azide cycloaddition reaction in a heated coil reactor, and finally continuous workup with pH-controlled quench and extraction [23]. This approach has demonstrated space-time yields of 1.16 kg L⁻¹ h⁻¹ for related tetrazole syntheses [23].

Process optimization for industrial production focuses on several key parameters that directly impact yield and efficiency. Temperature control is critical, with optimal conditions typically ranging from 120-190°C depending on the specific reaction system [4] [22]. Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions [24]. Studies have shown that tetrazoles can begin to decompose at temperatures as low as 150°C under certain conditions [24].

Residence time optimization in continuous flow systems typically ranges from 10-20 minutes for most tetrazole formations [22] [23]. Shorter residence times require higher temperatures or more active catalysts, while longer times may lead to decomposition or reduced throughput [22]. The optimal residence time must balance conversion efficiency with process economics.

Solvent selection for industrial processes must consider not only reaction efficiency but also downstream processing requirements, safety, and environmental impact [14]. N-methyl-2-pyrrolidone and dimethyl sulfoxide have shown excellent results but require specialized recovery systems [11]. Aqueous systems and deep eutectic solvents offer more environmentally friendly alternatives while maintaining good yields [14].

Scale-up studies have demonstrated that tetrazole synthesis can be successfully transferred from laboratory to production scale with minimal loss of efficiency [4]. Gram-scale synthesis experiments have shown consistent yields and reaction times when proper scaling principles are applied [4]. The key factors for successful scale-up include maintaining equivalent heat transfer rates, ensuring adequate mixing, and proper temperature control throughout the reaction vessel.

Quality control during industrial production requires continuous monitoring of reaction progress and product quality [23]. Process analytical technology including real-time nuclear magnetic resonance and infrared spectroscopy enables continuous monitoring of starting material consumption and product formation [23]. This approach allows for immediate process adjustments to maintain optimal conditions and product quality.

The molecular structure of 3-(2-Tetrazolyl)-L-alanine is defined by its molecular formula C₄H₇N₅O₂ and molecular weight of 157.13 g/mol [1] [3] [4]. The compound maintains the fundamental amino acid backbone while incorporating a tetrazole ring through position 2 of the heterocycle, creating a structurally complex yet stable molecular architecture.

Tetrazole Ring Geometry and Tautomerism

The tetrazole ring in 3-(2-Tetrazolyl)-L-alanine exists as a five-membered heterocyclic system containing four nitrogen atoms and one carbon atom, exhibiting significant tautomeric behavior [5] [6]. The tetrazole moiety can exist in multiple tautomeric forms, with 1H-tetrazole and 2H-tetrazole being the most prominent aromatic forms containing 6π electrons [5] [6].

In the solid state, the 1H-tautomer predominates, while in the gas phase, the equilibrium shifts toward the 2H-tautomer [5] [6]. These tautomeric forms are characterized by their aromatic nature with similar pKa values ranging from 4.5 to 4.9, making them effective bioisosteres of carboxylic acids [7] [6]. The tautomeric equilibrium between these forms occurs through concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes, with activation barriers significantly lower than monomolecular transformations [8].

A third tautomeric form, 5H-tetrazole, exists as a non-aromatic species with distinct electronic properties [5]. Additionally, computational studies have identified a 1,4-dihydrotetrazole carbene intermediate that plays a crucial role in thermal decomposition mechanisms [8].

The tetrazole ring geometry is characterized by planar structure with nitrogen σ-lone pairs oriented coplanar with the ring plane [6]. This arrangement enables the formation of up to four hydrogen bonds with receptor sites, contributing to enhanced binding affinity compared to carboxylic acid analogs [6]. The negative charge delocalization occurs primarily among the N2-N3-N4 positions of the tetrazole ring [6].

Stereochemical Configuration and Chirality

3-(2-Tetrazolyl)-L-alanine possesses a chiral center at the α-carbon (C2 position), maintaining the L-configuration characteristic of natural amino acids [1] [9] [10]. The stereochemical designation follows the L/D system based on the spatial arrangement around the chiral carbon when viewed down the C-H bond [9] [10].

The L-configuration is confirmed by the (2S) absolute configuration using the Cahn-Ingold-Prelog priority rules [1]. In this arrangement, when viewing the molecule with the hydrogen atom projecting away from the observer, the priority sequence of COOH → R group (tetrazole) → NH₂ follows a counterclockwise direction, defining the L-enantiomer [9] [10].

This chirality imparts optical activity to the compound, with the L-form expected to exhibit levorotatory behavior characteristic of L-amino acids [9] [10]. The presence of the tetrazole ring does not significantly alter the fundamental stereochemical properties of the amino acid backbone, maintaining compatibility with biological systems that selectively utilize L-amino acids [11].

The stereochemical integrity is maintained through the tetrazole substitution at the side chain position, preserving the tetrahedral geometry around the α-carbon. This configuration ensures that the compound can potentially participate in stereospecific interactions with enzymes and receptors that recognize L-amino acid substrates [10] [11].

Stability and Reactivity Profiles

The stability characteristics of 3-(2-Tetrazolyl)-L-alanine are governed by both the amino acid backbone and the tetrazole ring system, each contributing distinct reactivity patterns under various environmental conditions.

pH-Dependent Behavior

3-(2-Tetrazolyl)-L-alanine exhibits complex pH-dependent behavior due to the presence of multiple ionizable groups: the carboxylic acid, amino group, and tetrazole ring [12] [13]. The compound demonstrates remarkable stability across a wide pH range, characteristic of tetrazole-containing molecules [13].

Under strongly acidic conditions (pH 1.0-2.0), the molecule exists predominantly in its cationic form with the amino group protonated (NH₃⁺) and both the carboxylic acid and tetrazole ring in their neutral forms [12]. The tetrazole ring remains stable in this protonated state, exhibiting resistance to acid-catalyzed degradation [13].

At moderately acidic pH (2.0-4.0), the compound undergoes zwitterionic transition as the carboxylic acid deprotonates (pKa ≈ 2.3), while the tetrazole ring begins to show mixed protonation states [12]. The tetrazole ring maintains its structural integrity throughout this transition, demonstrating its inherent stability compared to other nitrogen heterocycles [13].

In the physiological pH range (4.0-7.0), 3-(2-Tetrazolyl)-L-alanine exists as a zwitterion with the amino group protonated (NH₃⁺) and the carboxylic acid deprotonated (COO⁻) [12]. The tetrazole ring deprotonates with a pKa approximately 4.8, forming the anionic tetrazolate form that serves as an effective carboxylic acid bioisostere [7] [6] [12].

Under basic conditions (pH 7.0-12.0), progressive deprotonation occurs, with the amino group losing its proton at pKa ≈ 9.6 [12]. The tetrazole ring remains highly stable in its anionic form, demonstrating resistance to base-catalyzed hydrolysis or ring-opening reactions [13].

Thermal and Oxidative Degradation Pathways

The thermal stability of 3-(2-Tetrazolyl)-L-alanine is primarily determined by the thermal decomposition characteristics of the tetrazole ring, which represents the most thermally labile component of the molecule [8] [14] [15].

Thermal decomposition typically initiates at temperatures around 200-275°C, consistent with tetrazole-containing compounds [14] [16]. The primary degradation pathway involves nitrogen elimination (N₂) from the tetrazole ring, proceeding through ring-opening mechanisms [8] [15]. The activation energy for tetrazole thermal decomposition is approximately 36.2 kcal/mol, indicating moderate thermal stability [8].

The decomposition mechanism involves tautomeric equilibration between 1H-tetrazole, 2H-tetrazole, and carbene intermediates, with the 1,4-dihydrotetrazole carbene serving as a key intermediate in the thermal degradation process [8]. Ring opening occurs preferentially at the N₁-N₂ or N₄-C₅ bonds, leading to elimination of molecular nitrogen and formation of nitrile derivatives or hydrazoic acid [8] [14].

Oxidative degradation pathways involve attack on the nitrogen-rich tetrazole ring under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate . The tetrazole ring can undergo oxidative ring-opening to form nitro derivatives or other nitrogen-containing oxidation products .

The amino acid backbone exhibits greater thermal stability compared to the tetrazole ring, with the carboxylic acid and amino groups remaining intact at temperatures that cause tetrazole decomposition [14]. However, at elevated temperatures, decarboxylation and deamination reactions may occur, particularly in the presence of metal catalysts or under strongly acidic/basic conditions.

Photodegradation studies on related tetrazole compounds indicate that UV irradiation can initiate tetrazole ring fragmentation with nitrogen release and formation of multiple isomeric products [17]. The degradation rate is pH-dependent, with higher pH conditions facilitating more rapid photolytic decomposition [17].